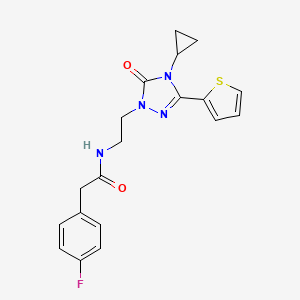![molecular formula C18H18N4O4S B2496936 4-{5-[1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine CAS No. 1251685-86-5](/img/structure/B2496936.png)
4-{5-[1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{5-[1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, an oxadiazole ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the reaction of an appropriate amine with a suitable electrophile, such as an epoxide or a halide.
Introduction of the Oxadiazole Ring: The oxadiazole ring is often formed through the cyclization of a hydrazide with a nitrile or a carboxylic acid derivative.
Attachment of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of multi-step syntheses.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the benzene ring.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, especially at the pyridine ring, where electrophilic aromatic substitution can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid.
Major Products
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: Products may include primary or secondary amines.
Substitution: Products will vary depending on the substituent introduced, such as nitro, sulfonyl, or halogen groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets could make it useful in the treatment of diseases such as cancer or infectious diseases.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-{5-[1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-{5-[1-(2-methoxybenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine
- 4-{5-[1-(2-methylbenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine
- 4-{5-[1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}benzene
Uniqueness
The uniqueness of 4-{5-[1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a balance of stability and reactivity, making it a versatile compound for various scientific and industrial uses.
Properties
IUPAC Name |
5-[1-(2-methoxy-5-methylphenyl)sulfonylazetidin-3-yl]-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-12-3-4-15(25-2)16(9-12)27(23,24)22-10-14(11-22)18-20-17(21-26-18)13-5-7-19-8-6-13/h3-9,14H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUOSGHRVFPIOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Bromo-5-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2496853.png)
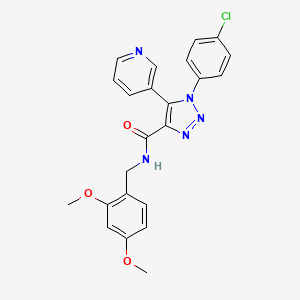
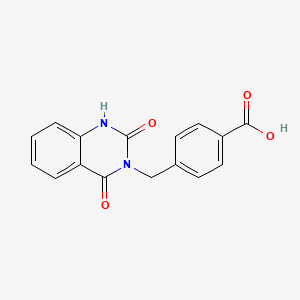
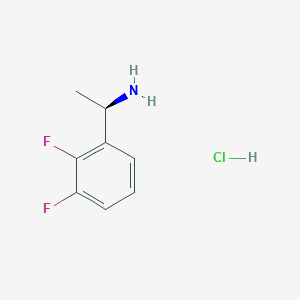
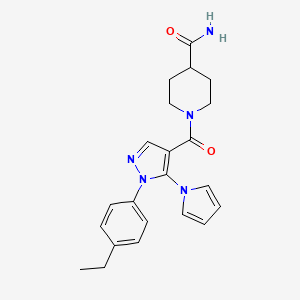
![2-(2-methoxyphenoxy)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide](/img/structure/B2496860.png)
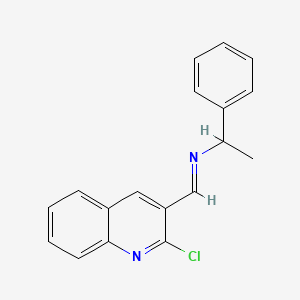

![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2496865.png)

![5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2496869.png)
![2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2496871.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-methoxyacetamide](/img/structure/B2496875.png)
